

Theoretical Properties of 6-Phenylhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **6-Phenylhexanoic acid**

Cat. No.: **B016828**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of **6-phenylhexanoic acid**. The information is compiled to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and materials science. This document details the physicochemical characteristics, spectral data, and established synthetic protocols for **6-phenylhexanoic acid**.

Core Physicochemical Properties

6-Phenylhexanoic acid, with the chemical formula $C_{12}H_{16}O_2$, is a carboxylic acid featuring a phenyl group at the terminus of a six-carbon aliphatic chain.^{[1][2][3][4]} Its molecular weight is approximately 192.25 g/mol.^{[1][2][5][6]} The structural and property data for this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	6-phenylhexanoic acid	[1]
Synonyms	Benzenehexanoic acid, 6- Phenylcaproic acid	[1] [7]
CAS Number	5581-75-9	[1] [2] [3] [4] [8]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1] [2] [3] [4] [7] [9]
Molecular Weight	192.25 g/mol	[1] [2] [5] [6]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[9]
Melting Point	17-19 °C	[7] [10]
Boiling Point	201-202 °C at 24 mmHg	[6] [7] [10]
Density	1.022 g/mL at 25 °C	[6] [7]
Refractive Index (n _{20/D})	1.51	[6] [7]
Water Solubility	479.8 mg/L at 30 °C	[7] [10]
Flash Point	>230 °F (>110 °C)	[7] [10]
pKa (Predicted)	4.78 ± 0.10	[7]

Table 2: Computationally Predicted Properties

Property	Value	Source(s)
LogP (Octanol/Water Partition Coefficient)	2.874 - 3.3	[1] [5] [8] [11]
Log10 of Water Solubility (mol/L)	-3.05	[8]
Topological Polar Surface Area	37.3 Å ²	[1] [11]
Rotatable Bond Count	6	[11]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	2	[11]
Standard Gibbs Free Energy of Formation (ΔfG°)	-103.17 kJ/mol	[8]
Enthalpy of Formation at Standard Conditions (ΔfH° _{gas})	-319.29 kJ/mol	[8]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	26.56 kJ/mol	[8]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)	68.01 kJ/mol	[8]
McGowan's Characteristic Volume (McVol)	163.620 ml/mol	[8]
Critical Temperature (T _c)	841.89 K	[8]
Critical Pressure (P _c)	2600.00 kPa	[8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **6-phenylhexanoic acid**. Key spectral information is available across various databases.

Table 3: Summary of Spectral Data

Spectrum Type	Availability	Source(s)
¹ H NMR	Spectrum available	[12]
¹³ C NMR	Spectrum available	[12]
Mass Spectrometry (Electron Ionization)	Spectrum available	[2]
Infrared (IR) Spectroscopy	Spectra available (FTIR, ATR-IR, Vapor Phase)	[1] [2] [3]
Raman Spectroscopy	FT-Raman spectrum available	[1]

Experimental Protocols

Synthesis of 6-Phenylhexanoic Acid

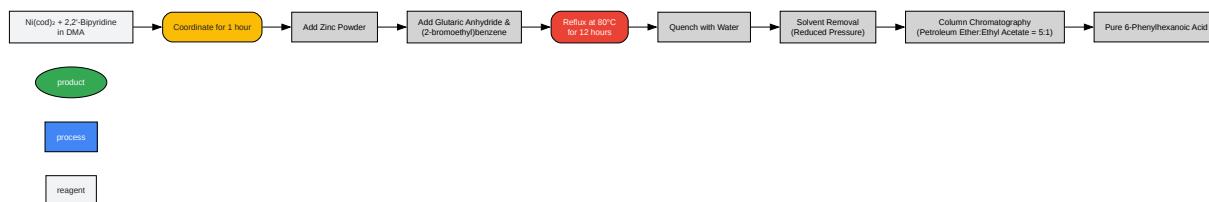
A documented method for the synthesis of **6-phenylhexanoic acid** involves a nickel-catalyzed cross-coupling reaction.[\[5\]](#)[\[11\]](#) This approach is detailed below.

Materials:

- Bis-(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- 2,2'-Bipyridine
- Zinc powder
- Glutaric anhydride
- (2-bromoethyl)benzene
- N,N-dimethylacetamide (DMA)
- Water
- Petroleum ether
- Ethyl acetate

Procedure:

- Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.
- Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.[5]
- Reaction Setup: Add zinc powder (39.2 mg, 0.6 mmol) to the microwave tube.[5]
- Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).[5]
- Reaction Execution: Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.[5]
- Quenching: After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.[5]
- Solvent Removal: Remove the solvent under reduced pressure.[5]
- Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) to yield **6-phenylhexanoic acid**.[5]

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Synthesis workflow for **6-phenylhexanoic acid**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific, direct research on the biological activities and associated signaling pathways of **6-phenylhexanoic acid** in publicly available literature.[\[13\]](#) Much of the discussion around its potential biological relevance is inferred from structurally similar compounds, such as other phenylalkanoic acids.[\[5\]](#)

Phenylalkanoic acids as a class are known to be metabolized in vivo and can originate from the metabolism of dietary polyphenols and aromatic amino acids.[\[5\]](#) Their biological effects are influenced by the length of the alkyl chain and the substitution pattern on the phenyl ring.[\[5\]](#) For instance, some shorter-chain derivatives like phenylbutyric acid are known to act as histone deacetylase (HDAC) inhibitors, ammonia scavengers, and chemical chaperones.[\[14\]](#) It has been hypothesized that the longer, more lipophilic alkyl chain of **6-phenylhexanoic acid** might influence these activities, potentially enhancing interactions with hydrophobic regions of proteins or facilitating entry into the central nervous system.[\[14\]](#) However, these are theoretical considerations that require experimental validation.

Given the absence of defined signaling pathways, a generalized workflow for investigating the biological activity of a compound like **6-phenylhexanoic acid** is presented below. This serves as a roadmap for future research.

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Proposed workflow for biological activity screening.

Conclusion

6-Phenylhexanoic acid is a well-characterized compound from a physicochemical and spectroscopic standpoint. Standardized synthetic protocols are available, enabling its preparation for further study. However, a significant knowledge gap exists regarding its biological activity and mechanism of action. The theoretical framework provided by related phenylalkanoic acids suggests potential areas of investigation, such as HDAC inhibition or chemical chaperone activity, but these require rigorous experimental confirmation. The workflows provided in this guide offer a systematic approach for researchers to synthesize and subsequently elucidate the potential therapeutic relevance of this molecule.

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